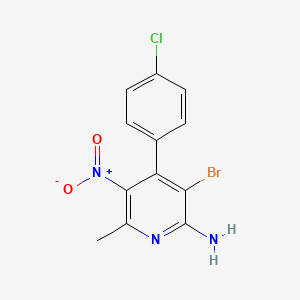
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is the bromination of a precursor pyridine derivative, followed by nitration and subsequent substitution reactions to introduce the chlorophenyl and methyl groups. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted pyridine derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogen and nitro groups can enhance binding affinity to biological targets.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of functional groups can influence the biological activity and selectivity of these compounds.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen substituents can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-Bromo-4-(4-fluorophenyl)-6-methyl-5-nitropyridin-2-amine
- 3-Bromo-4-(4-methylphenyl)-6-methyl-5-nitropyridin-2-amine
- 3-Bromo-4-(4-iodophenyl)-6-methyl-5-nitropyridin-2-amine
Comparison: Compared to its analogs, 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine exhibits unique reactivity due to the presence of the chlorine substituent Chlorine’s electronegativity and size can influence the compound’s chemical behavior and interactions with biological targets
Properties
Molecular Formula |
C12H9BrClN3O2 |
|---|---|
Molecular Weight |
342.57 g/mol |
IUPAC Name |
3-bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H9BrClN3O2/c1-6-11(17(18)19)9(10(13)12(15)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3,(H2,15,16) |
InChI Key |
STDWNQYTSVPUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


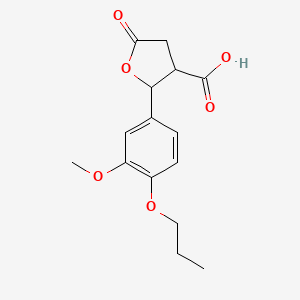
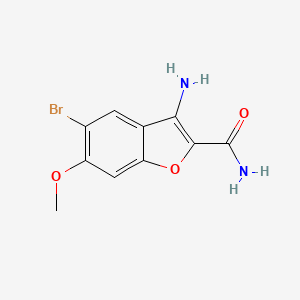
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)
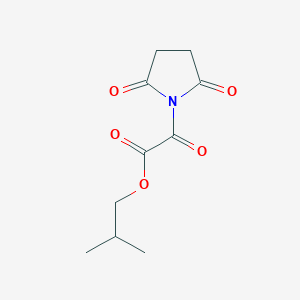
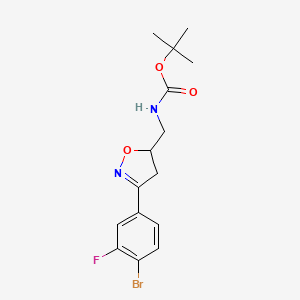






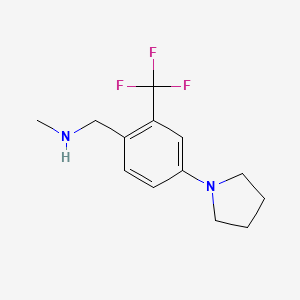
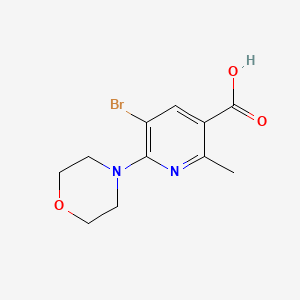
![2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056752.png)
